
(E)-butyl 2-cyano-3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-butyl 2-cyano-3-phenylacrylate is an organic compound that belongs to the family of cyanoacrylates. These compounds are known for their strong adhesive properties and are widely used in various industrial and medical applications. The (E)-isomer indicates the specific geometric configuration of the molecule, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-butyl 2-cyano-3-phenylacrylate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base. For this compound, the reaction typically involves the use of butyl cyanoacetate and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature for about 1 hour or at room temperature for 2-8 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the formation of the desired (E)-isomer.
Chemical Reactions Analysis
Types of Reactions
(E)-butyl 2-cyano-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
Scientific Research Applications
(E)-butyl 2-cyano-3-phenylacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its adhesive properties in medical applications, such as tissue adhesives and wound closure.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of (E)-butyl 2-cyano-3-phenylacrylate involves its interaction with biological molecules. In anticancer research, it has been shown to interact with specific protein targets, inhibiting their activity and leading to cell death. The compound’s cyano group plays a crucial role in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-phenylacrylate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 2-cyano-3-phenylacrylate: Contains a methyl group instead of a butyl group.
Propyl 2-cyano-3-phenylacrylate: Contains a propyl group instead of a butyl group.
Uniqueness
(E)-butyl 2-cyano-3-phenylacrylate is unique due to its specific (E)-isomer configuration and the presence of a butyl group, which can influence its physical and chemical properties. This uniqueness can affect its reactivity, binding affinity, and overall performance in various applications.
Properties
IUPAC Name |
butyl (E)-2-cyano-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-9-17-14(16)13(11-15)10-12-7-5-4-6-8-12/h4-8,10H,2-3,9H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAWLCINYWPAI-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C/C1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
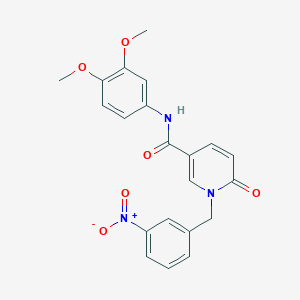
![N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2958864.png)
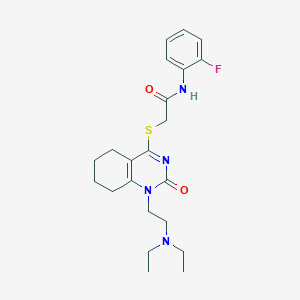
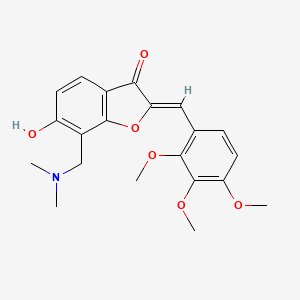
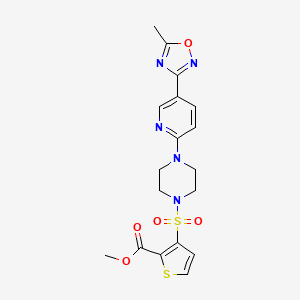
![4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2958870.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958871.png)
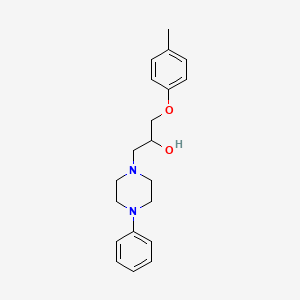
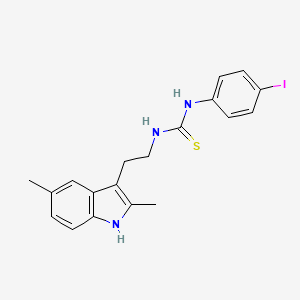
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2958879.png)
![1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2958882.png)
![Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2958883.png)
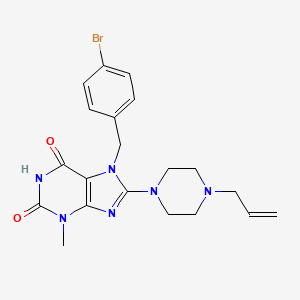
![3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2958885.png)
